Baogongteng C

Description

Natural Occurrence and Botanical Origins of Baogongteng C in Erycibe Species

This compound belongs to the class of alkaloids, which are a significant group of secondary metabolites produced by plants. Its primary known botanical origin is within the Erycibe genus.

Distribution of this compound within Erycibe Genera and Related Plant Species

The Erycibe genus is part of the Convolvulaceae family and comprises over 60 species, predominantly found in tropical Asia researchgate.net. Several species within this genus have been identified as sources of this compound and its related compounds. Notably, Erycibe obtusifolia and Erycibe hainanensis are frequently cited as sources chemfaces.comcore.ac.ukrsc.orgucla.educhemfaces.complantaedb.com. Other species where Baogongteng alkaloids have been detected include Erycibe schmidtii and Erycibe ellipptimba researchgate.netnih.gov. Erycibe henryi has also been mentioned in the context of tropane (B1204802) alkaloids researchgate.netnih.gov. The distribution of Erycibe obtusifolia, for instance, is documented in regions such as Southeast China and Hainan plantaedb.com.

Table 1.1.1: Documented Botanical Sources of this compound and Related Alkaloids

| Plant Species | Family | Geographic Distribution (Examples) | Notes on this compound/A Presence |

| Erycibe obtusifolia | Convolvulaceae | Southeast China, Hainan | Source of Baogongteng A and C chemfaces.comcore.ac.ukrsc.orgucla.educhemfaces.complantaedb.com |

| Erycibe hainanensis | Convolvulaceae | Tropical Asia | Source of Baogongteng A chemfaces.com |

| Erycibe schmidtii | Convolvulaceae | Tropical Asia | Mentioned in relation to toxicity studies researchgate.netnih.gov |

| Erycibe ellipptimba | Convolvulaceae | Tropical Asia | Higher toxicity linked to this compound chemfaces.comnih.gov |

| Erycibe henryi | Convolvulaceae | Tropical Asia | Mentioned in context of tropane alkaloids researchgate.netnih.gov |

Significance of this compound in Natural Product Chemistry Research

The investigation of this compound is significant within natural product chemistry for several reasons, including the inherent interest in complex plant-derived alkaloids and the identification of research gaps that warrant further exploration.

Research Rationale for Investigating Complex Natural Alkaloids from Traditional Botanical Sources

Tropane alkaloids, including this compound, represent a class of compounds with a characteristic 8-azabicyclo[3.2.1]octane skeleton core.ac.ukrsc.orgresearchgate.net. This structural motif is found in numerous natural products that exhibit a wide array of biological activities, such as antiviral, anticancer, antibacterial, and antimalarial properties rsc.org. The medicinal significance of these complex alkaloids has driven considerable research interest, aiming to understand their mechanisms of action and potential therapeutic applications. For instance, Baogongteng A has been noted for its hypotensive and miotic activities, making it a candidate for glaucoma treatment rsc.org. The study of such compounds from traditional botanical sources is crucial for discovering novel therapeutic agents and understanding the chemical basis of traditional medicine. The intricate structures of these alkaloids present significant challenges and opportunities for synthetic organic chemistry, prompting the development of new synthetic methodologies core.ac.ukrsc.orgresearchgate.netresearchgate.net.

Current Gaps in Comprehensive Academic Understanding of this compound

Despite the research interest, there remain significant gaps in the comprehensive academic understanding of this compound. A primary challenge is the scarcity of the compound in natural sources, which limits its clinical application and hinders in-depth investigation of its mechanisms of action rsc.org. Furthermore, while Baogongteng A and C are identified as major toxic compounds in Erycibe species, detailed toxicological studies on these species are limited nih.gov. Consequently, more comprehensive pre-clinical studies are required to fully assess the potential of compounds from the Erycibe genus for drug development researchgate.net. Specific areas needing further research include a deeper understanding of this compound's precise pharmacological profile, its detailed metabolic pathways, and its long-term effects, which are essential for a complete academic understanding.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

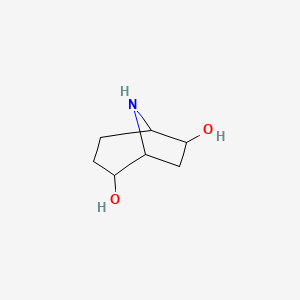

8-azabicyclo[3.2.1]octane-2,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-6-2-1-4-7(10)3-5(6)8-4/h4-10H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGXZOVMAQJBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CC(C1N2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Extraction and Isolation of Baogongteng C from Natural Sources

Contemporary Extraction Techniques for Bioactive Alkaloids

The extraction of alkaloids from plant matrices has been revolutionized by modern techniques that offer significant advantages over conventional methods, including reduced solvent consumption, shorter extraction times, and higher yields. phcogrev.com While specific optimized protocols for Baogongteng C are not extensively detailed in publicly available literature, the principles and applications of these advanced methods to similar alkaloid compounds are well-established.

Supercritical Fluid Extraction (SFE) as a Green Chemistry Approach

Supercritical Fluid Extraction (SFE) is an environmentally benign technology that utilizes a fluid above its critical temperature and pressure, most commonly carbon dioxide (CO₂), as the extraction solvent. anton-paar.com Supercritical CO₂ is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue. anton-paar.com Its primary limitation is its non-polar nature, which can be overcome by adding polar co-solvents like ethanol (B145695) or methanol (B129727) to enhance the extraction of more polar compounds such as alkaloids. unige.chunige.ch

The efficiency of SFE is governed by several parameters, including pressure, temperature, and the choice and concentration of the co-solvent. unige.ch For tropane (B1204802) alkaloids from other plant sources, studies have shown that optimizing these parameters is crucial for achieving high extraction yields. For instance, central composite designs have been employed to determine the optimal SFE conditions for extracting hyoscyamine, scopolamine, and cocaine, demonstrating the statistical power of this approach in method development. unige.chunige.ch While direct SFE protocols for this compound are not readily found, the established success with other tropane alkaloids suggests its high potential. unige.chunige.ch

Accelerated Solvent Extraction (ASE) for Enhanced Efficiency

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), utilizes conventional solvents at elevated temperatures (50–200 °C) and pressures (10–15 MPa). sciopen.comresearchgate.net These conditions maintain the solvent in a liquid state, decrease its viscosity, and increase its penetration into the plant matrix, leading to rapid and efficient extractions. sciopen.comresearchgate.net The main advantages of ASE include a significant reduction in extraction time and solvent volume compared to traditional methods like Soxhlet or maceration. researchgate.net

The choice of solvent, temperature, and pressure are critical parameters that must be optimized for each application. rsc.org Studies on other alkaloids have shown that methanol is often a suitable solvent, and response surface methodology can be used to find the optimal temperature and solvent concentration for maximizing yield. researchgate.net For example, PLE has been successfully optimized for the extraction of steroidal alkaloids from potato peels and Lycopodiaceae alkaloids, showcasing its versatility. sciopen.comresearchgate.net

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) Applications

Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and sample, causing the plant cell walls to rupture and release the target compounds into the solvent. phcogrev.commedchemexpress.com This technique is known for its high speed, efficiency, and reduced solvent usage. sciopen.com Key factors influencing MAE include microwave power, extraction time, solvent type and concentration, and the solid-to-liquid ratio. sciopen.comwur.nl Successful MAE methods have been developed for a wide range of alkaloids from various plant materials, often optimized using statistical approaches like response surface methodology. wur.nl

Ultrasound-Assisted Extraction (UAE), or sonication, utilizes the acoustic cavitation generated by ultrasonic waves to disrupt cell walls and enhance mass transfer. researchgate.net It is a simple, cost-effective, and efficient method that can often be performed at room temperature, which is beneficial for thermolabile compounds. researchgate.netchromatographyonline.com The efficiency of UAE depends on factors like frequency, power, time, temperature, and solvent choice. chromatographyonline.com The synergistic use of ultrasound and microwaves has also been explored, showing higher extraction yields for alkaloids compared to either method alone. turkjps.org

Enzyme-Assisted Extraction (EAE) and Pressurized Liquid Extraction (PLE)

Enzyme-Assisted Extraction (EAE) is a green technology that employs enzymes like cellulases, pectinases, and hemicellulases to specifically break down the components of the plant cell wall. fau.de This enzymatic degradation facilitates the release of intracellular bioactive compounds into the extraction solvent. fau.deresearchgate.net EAE is highly specific and can be performed under mild conditions, thus preventing the degradation of sensitive compounds. It can be used as a standalone method or as a pretreatment step before other extraction techniques to improve yields. fau.de

Pressurized Liquid Extraction (PLE) is the same technique as Accelerated Solvent Extraction (ASE) and has been discussed in section 2.1.2. It has proven effective for extracting various alkaloids, including those from goldenseal and potato peels, by using hot water or organic solvents under pressure. researchgate.netharvard.edu The use of pressurized hot water as the extraction solvent (PHWE) is a particularly green variation of the technique. harvard.edu

Table 1: General Parameters for Advanced Alkaloid Extraction Techniques

| Extraction Technique | Principle | Typical Solvents | Key Parameters to Optimize | General Findings for Alkaloids |

|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical point (e.g., CO₂) as a solvent. anton-paar.com | Supercritical CO₂ with polar co-solvents (e.g., ethanol, methanol). unige.chunige.ch | Pressure, temperature, co-solvent type and percentage, flow rate. unige.ch | Effective for tropane alkaloids; modifier is necessary for polar compounds. unige.chunige.ch |

| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Uses conventional solvents at high temperature and pressure. sciopen.comresearchgate.net | Methanol, ethanol, water, ethyl acetate (B1210297). sciopen.comresearchgate.net | Temperature, pressure, solvent type, static/dynamic time. sciopen.comrsc.org | High efficiency and speed; methanol is often a good solvent choice. sciopen.comresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and rupture plant cells. phcogrev.com | Polar solvents (e.g., ethanol, methanol, water) or mixtures. wur.nlmsconsult.dk | Microwave power, time, temperature, solvent choice, liquid-to-solid ratio. sciopen.comwur.nl | Very fast with high yields; suitable for a wide range of alkaloids. wur.nl |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. researchgate.net | Various organic solvents (e.g., ethanol, methanol, ethyl acetate). chemfaces.comchromatographyonline.com | Frequency, power, time, temperature. chemfaces.comchromatographyonline.com | Efficient, cost-effective, and can be performed at low temperatures. researchgate.netchromatographyonline.com |

| Enzyme-Assisted Extraction (EAE) | Uses enzymes to degrade cell wall structures. fau.de | Typically aqueous buffer systems. fau.de | Enzyme type and concentration, pH, temperature, incubation time. researchgate.net | Increases extraction yield by improving cell wall permeability; eco-friendly. fau.deresearchgate.net |

Chromatographic and High-Resolution Separation Strategies for this compound Enrichment

Following the initial extraction, the crude extract contains a complex mixture of compounds from which this compound must be isolated and purified. This is typically achieved through various chromatographic techniques.

Preparative Chromatography Techniques for Complex Mixtures

Preparative chromatography is the cornerstone for purifying target compounds from complex natural extracts. nih.gov The goal is to obtain a sufficient quantity of a pure substance for subsequent analysis or use. harvard.edu

Conventional silica (B1680970) gel column chromatography is a widely used method for the separation of alkaloids. The separation is based on the differential adsorption of compounds to the silica stationary phase and their solubility in the mobile phase. By using a gradient elution, where the polarity of the solvent system is gradually changed, compounds with different polarities can be sequentially eluted from the column.

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thus avoiding the irreversible adsorption of the sample that can occur with silica gel. nih.gov This makes it particularly suitable for the separation of alkaloids. nih.gov The technique relies on partitioning the components of a mixture between two immiscible liquid phases (a stationary phase and a mobile phase). By carefully selecting the two-phase solvent system, highly efficient separations can be achieved. nih.gov A variation of this method, pH-zone-refining counter-current chromatography , is especially powerful for separating ionizable compounds like alkaloids, as it can separate compounds based on their pKa values.

While specific preparative HPLC methods for this compound are not detailed in the reviewed literature, analytical methods using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) have been successfully developed to identify and quantify this compound in extracts from Erycibe and Porana species. nih.gov These analytical methods are crucial as they provide the foundation for scaling up to a preparative level, allowing for the targeted isolation of this compound from the crude extract. harvard.edu

Countercurrent Chromatography and Centrifugal Partition Chromatography for Alkaloid Fractionation

Countercurrent Chromatography (CCC) and its high-speed variant, High-Speed Counter-Current Chromatography (HSCCC), along with Centrifugal Partition Chromatography (CPC), represent a suite of advanced, support-free liquid-liquid partition chromatography techniques. wikipedia.org These methods are particularly well-suited for the separation of alkaloids, which often present challenges such as irreversible adsorption and degradation on solid stationary phases like silica gel. nih.govresearchgate.net

The fundamental principle of these techniques involves the partitioning of solutes between two immiscible liquid phases—a stationary phase and a mobile phase. rotachrom.com The liquid stationary phase is retained within a column or rotor by a centrifugal field, eliminating the need for a solid support. wikipedia.org This allows for a quantitative recovery of the sample and avoids the deactivation of the stationary phase or the tailing of peaks often associated with solid-phase chromatography. researchgate.net

Methodological Advantages for Alkaloid Isolation

The application of CCC and CPC to alkaloid separation offers several distinct advantages:

High Loading Capacity: These techniques can handle large sample loads, from milligrams to multiple grams, making them ideal for preparative-scale isolation. rotachrom.comdntb.gov.ua

High Recovery: The absence of a solid support prevents irreversible adsorption, ensuring nearly 100% sample recovery, which is crucial for rare or valuable compounds. researchgate.net

Versatility and Selectivity: The choice of the biphasic solvent system is vast and can be precisely tailored to optimize the separation of target alkaloids based on their partition coefficients (K). semanticscholar.org

Reduced Solvent Consumption: Compared to traditional preparative HPLC, these methods are often more solvent-efficient. researchgate.net

pH-Zone-Refining Counter-Current Chromatography

A particularly powerful iteration of this technology for alkaloid separation is pH-zone-refining CCC. This method is designed for ionizable compounds like alkaloids and can achieve remarkable separation efficiency and loading capacity, often more than tenfold that of conventional CCC. rotachrom.comresearchgate.net

In this mode, a retainer (e.g., a base like triethylamine (B128534), TEA) is added to the stationary organic phase to keep the basic alkaloids in their free-base, less polar form. An eluter (e.g., an acid like hydrochloric acid, HCl) is added to the mobile aqueous phase. dntb.gov.uanih.gov As the mobile phase is pumped through, it creates a pH gradient within the column. The alkaloids are then separated into sharp, concentrated bands according to their pKa values and hydrophobicity, allowing for the isolation of multiple compounds with high purity in a single run. rotachrom.comnih.gov

Research Findings in Tropane Alkaloid Separation

While specific studies detailing the isolation of this compound using preparative CCC or CPC are not widely published, extensive research on the separation of other tropane and related alkaloids demonstrates the powerful utility of these methods. These studies provide a clear blueprint for how this compound could be efficiently isolated.

For instance, pH-zone-refining CCC has been successfully employed to isolate tropane alkaloids from the leaves of Erythroxylum subsessile. nih.gov In one study, a crude alkaloid fraction was separated using a simple ethyl acetate/water (1:1, v/v) solvent system, with triethylamine as the retainer and HCl as the eluter, leading to the isolation of three distinct tropane alkaloids. nih.gov

Another study on clavine alkaloids from Ipomoea muricata, a plant in the same Convolvulaceae family as Erycibe obtusifolia, utilized pH-zone-refining CPC to process gram-scale quantities of crude extract. cimap.res.in This highlights the applicability of the technique to plants within the same botanical family, suggesting a high probability of success for this compound.

The table below summarizes typical parameters used in the successful preparative separation of alkaloids using HSCCC, providing a reference for the potential application to this compound.

Table 1: Exemplar Parameters for Alkaloid Separation by High-Speed Counter-Current Chromatography (HSCCC)

| Parameter | Conventional HSCCC Example (for Indole Alkaloids) dntb.gov.ua | pH-Zone-Refining CCC Example (for Tropane Alkaloids) nih.gov | pH-Zone-Refining CPC Example (for Clavine Alkaloids) cimap.res.in |

|---|---|---|---|

| Apparatus | High-Speed Counter-Current Chromatography | High-Speed Counter-Current Chromatography | Centrifugal Partition Chromatography |

| Solvent System (v/v/v/v) | Pet. Ether-EtOAc-MeOH-Water (5:5:4.5:5.5) | EtOAc-Water (1:1) | MTBE-Acetonitrile-Water (4:1:5) |

| Stationary Phase | Upper Organic Phase | Upper Organic Phase + 10 mM Triethylamine (Retainer) | Upper Organic Phase + 10 mM Triethylamine (Retainer) |

| Mobile Phase | Lower Aqueous Phase | Lower Aqueous Phase + 5 mM HCl (Eluter) | Lower Aqueous Phase + 10 mM HCl (Eluter) |

| Sample Loading | 200 mg crude extract | 1.0 g crude alkaloid fraction | 4.0 g crude alkaloid extract |

| Flow Rate | 2.0 mL/min | 3.0 mL/min | 3.0 mL/min |

| Rotational Speed | 850 rpm | 750 rpm | 1250 rpm |

| Outcome | Isolation of 6 alkaloids (Purity >97%) | Isolation of 3 tropane alkaloids | Isolation of 2 alkaloids (Purity 97% & 79%) |

Note: Data is compiled from studies on various alkaloids to illustrate the methodology's potential for this compound. Pet. Ether = Petroleum Ether; EtOAc = Ethyl Acetate; MeOH = Methanol; MTBE = Methyl tert-butyl ether.

These findings collectively underscore that HSCCC and CPC, particularly in the pH-zone-refining mode, are highly effective and scalable technologies for the fractionation and purification of alkaloids from complex plant extracts. The successful application of these methods to tropane and other related alkaloids provides a robust framework for the development of an efficient protocol for the isolation of this compound from its natural source, Erycibe obtusifolia.

Spectroscopic and Spectrometric Approaches for Structural Characterization of Baogongteng C

Advanced Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Advanced MS techniques, often coupled with separation methods, are crucial for identifying and characterizing compounds in complex mixtures.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal or no prior preparation researchgate.net. This method is particularly useful for the quick identification of components in complex matrices, such as plant extracts. Research has demonstrated the utility of DART-MS in identifying alkaloid components, including Baogongteng C, in various plant species. For instance, DART-MS, often coupled with Thin-Layer Chromatography (TLC), has been instrumental in identifying Baogongteng A and this compound in Porana sinensis researchgate.netnih.govmsconsult.dk. This technique facilitates rapid screening and confirmation of the presence of specific compounds, contributing to quality control and initial identification efforts.

Table 3.1.1: Identification of this compound using DART-MS

| Sample Matrix | Technique Used | Identification of this compound | Reference |

| Porana sinensis | DART-MS | Identified as an alkaloid component | researchgate.netnih.govmsconsult.dk |

| Porana sinensis | HPTLC-DART-MS | Identified as an alkaloid component | msconsult.dk |

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a widely adopted technique for the separation, identification, and quantification of compounds in complex mixtures. For this compound, HPLC-MS methods have been developed to identify its main components and determine its percentage within total alkaloids in plant extracts nih.govchemfaces.combiocrick.com. Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Q-Exactive Focus tandem mass spectrometry (UHPLC-ESI-Q-Exactive Focus-MS/MS) has been employed to characterize the chemical constituents of Porana sinensis, including the identification of Baogongteng A and this compound nih.govmsconsult.dk. This hyphenated technique provides high sensitivity and selectivity, enabling detailed analysis of complex samples.

Tandem Mass Spectrometry (MS/MS), also known as MSn, involves the fragmentation of selected precursor ions and the analysis of the resulting fragment ions. This process provides crucial information about the structure of a molecule by revealing characteristic fragmentation patterns nih.govcreative-proteomics.com. While specific fragmentation pathways for this compound are not detailed in the provided literature snippets, MS/MS is a standard technique used in conjunction with HPLC-MS for structural elucidation. By analyzing the fragmentation patterns, researchers can deduce structural features, functional groups, and connectivity within the molecule, aiding in the confirmation of its identity and the elucidation of its structure researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the arrangement of atoms, chemical bonds, and stereochemistry. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for comprehensive structural characterization.

Standard NMR experiments, including proton (1H) and carbon-13 (13C) NMR, are fundamental for initial structural analysis . The 1H NMR spectrum provides information about the number, type, and electronic environment of hydrogen atoms, while the 13C NMR spectrum reveals the carbon skeleton. Advanced 2D NMR techniques are then employed to establish connectivity and stereochemical relationships.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings, indicating which protons are adjacent through chemical bonds uky.edusdsu.edumagritek.comipb.pt.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are attached (1H-13C) uky.edusdsu.edumagritek.comipb.ptresearchgate.netcolumbia.edu.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically two or three bonds) between protons and carbons (1H-13C) uky.edusdsu.edumagritek.comresearchgate.netcolumbia.edumdpi.comnih.govmdpi.com. This is particularly useful for connecting different parts of a molecule and assigning quaternary carbons.

While the provided snippets confirm that NMR techniques are essential for the structural characterization of compounds like this compound , specific NMR data (chemical shifts, coupling constants) for this compound itself are not detailed within these sources. However, the application of these techniques is standard for elucidating the structures of complex alkaloids.

Table of Compounds Mentioned

Baogongteng A

this compound

Synthetic cathinones

Lomaiviticins (A, B, C)

Nootkatone

Quinine

Flavonoids

Flavonoid glycosides

Ellagic acid

Lumnitzeralactone

Scopolamine

Cocaine

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, which are unique to specific chemical bonds and functional groups. This makes these techniques invaluable for identifying the constituent parts of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as its bonds vibrate (stretch and bend). Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers), creating a unique spectral fingerprint. For instance, the presence of hydroxyl (-OH) groups typically results in a broad, strong absorption band in the region of 3200-3600 cm⁻¹ due to stretching vibrations, often influenced by hydrogen bonding libretexts.orgspectroscopyonline.com. Carbonyl (C=O) stretching vibrations, common in many organic compounds, appear as sharp, intense bands typically between 1670 and 1780 cm⁻¹, with specific positions often indicative of the type of carbonyl group (e.g., ketone, ester, carboxylic acid) libretexts.orglibretexts.org. C-H stretching vibrations also provide key information, with sp³ C-H bonds (alkanes) typically absorbing below 3000 cm⁻¹, while sp² C-H bonds (alkenes, aromatics) absorb above 3000 cm⁻¹ libretexts.orgvscht.cz.

Raman Spectroscopy: Raman spectroscopy, another vibrational technique, relies on inelastic scattering of light. When monochromatic light interacts with a molecule, some light is scattered at different frequencies, with the frequency shifts corresponding to the vibrational modes of the molecule. Raman spectroscopy is complementary to IR spectroscopy, as different selection rules govern which vibrations are observed. It is particularly useful for analyzing aqueous solutions and for detecting vibrations involving symmetric bonds or nonpolar functional groups that may be weak in IR spectra horiba.comanton-paar.com. Characteristic Raman shifts also serve to identify functional groups and provide a molecular fingerprint. For example, C=C stretching vibrations are typically observed in the 1600-1680 cm⁻¹ range, while C-C stretching vibrations of aliphatic chains appear at lower wavenumbers horiba.comuci.edu.

Application to this compound: Detailed IR and Raman spectral data, including specific peak assignments for this compound, were not readily available in the reviewed literature. However, these techniques would typically be employed to identify key functional groups present in this compound, such as hydroxyls, carbonyls, ethers, esters, or specific carbon-carbon bond types, by analyzing the characteristic absorption bands in its IR spectrum and scattering peaks in its Raman spectrum.

Chiroptical Methods for Absolute Configuration Determination (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods are essential for determining the absolute configuration of chiral molecules, which is crucial for understanding their biological interactions and stereospecific synthesis.

Optical Rotation: Optical rotation is a physical property of chiral compounds, measured using a polarimeter. It quantifies the extent to which a compound rotates the plane of plane-polarized light. The specific rotation ([α]D) is a standardized value that indicates whether a compound is dextrorotatory (+) or levorotatory (-). While the sign of optical rotation can provide a preliminary indication of chirality, it does not directly correlate with the absolute configuration (R or S) determined by other methods wikipedia.orglibretexts.orgsaskoer.ca. The magnitude of specific rotation is sensitive to concentration, solvent, temperature, and wavelength.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This phenomenon arises from electronic transitions and provides valuable information about the molecule's stereochemistry. Vibrational Circular Dichroism (VCD), a more specialized technique, measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions spectroscopyasia.comnih.govcas.czresearchgate.net. VCD spectra are generally richer in spectral features than electronic CD spectra and can be particularly powerful for determining the absolute configuration of chiral molecules, often by comparing experimental spectra with computationally predicted spectra using quantum mechanical methods like Density Functional Theory (DFT) spectroscopyasia.comnih.govresearchgate.net.

Application to this compound: Specific optical rotation values and detailed Circular Dichroism (CD) or Vibrational Circular Dichroism (VCD) spectra for this compound were not found in the available literature. However, the determination of the absolute configuration of this compound would typically involve measuring its optical rotation using a polarimeter. If the compound possesses chromophores, electronic CD spectroscopy could be applied. For a more definitive assignment of absolute configuration, VCD spectroscopy, potentially combined with DFT calculations, would be employed to match the experimental VCD spectrum with theoretically predicted spectra for possible enantiomers or diastereomers. While not pertaining to this compound, related compounds like Baogongteng A have reported optical rotation values, such as [α]23D = −16.4 (c = 0.31, H₂O) rsc.org.

Compound Names Mentioned:

this compound

Therefore, it is not possible to generate the requested thorough, informative, and scientifically accurate content, including detailed research findings and data tables, that strictly adheres to the provided outline for this compound's biosynthetic pathway elucidation. The available research primarily focuses on the chemical synthesis of related compounds like Baogongteng A, or general aspects of natural product biosynthesis in other organisms and compound classes.

Biosynthetic Pathway Elucidation of Baogongteng C

Molecular Biology and Genetic Approaches for Biosynthetic Gene Cluster Discovery.No reports detail the discovery of a biosynthetic gene cluster (BGC) responsible for this compound production. Identifying such clusters is a key step in understanding the genetic basis of its biosynthesisnih.govnih.govjmicrobiol.or.krfrontiersin.org.

Gene Silencing and Overexpression Strategies in Plant Systems.There is no available information on the application of gene silencing or overexpression strategies in plant systems to elucidate or manipulate the biosynthesis of Baogongteng Cfrontiersin.orgnih.govmdpi.comfrontiersin.org.

Due to the absence of specific research findings on the biosynthesis of this compound, it is not possible to create data tables or provide detailed research findings as requested. Further dedicated research is required to elucidate these aspects of this compound's metabolic pathway.

Computational Chemistry Approaches for Biosynthetic Mechanism Prediction

A comprehensive review of the scientific literature did not yield specific studies detailing the application of computational chemistry approaches for the prediction of the biosynthetic mechanism of this compound. While computational methods, such as Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are widely employed in natural product research to elucidate reaction pathways, predict stereoselectivity, and understand enzymatic mechanisms in biosynthesis, direct investigations focused on this compound's biosynthetic pathway using these advanced techniques were not identified.

Studies involving related tropane (B1204802) alkaloids, such as the synthesis of Baogongteng A, have utilized computational chemistry, including DFT calculations, to guide synthetic strategies and predict reaction outcomes researchgate.netacs.orgresearchgate.netacs.orgresearchgate.netresearchgate.net. These methods are instrumental in understanding the energy landscapes of chemical transformations and the factors influencing stereochemical control. However, the application of such methods to unravel the specific enzymatic steps and intermediates in the biosynthesis of this compound has not been extensively documented in the available research.

Due to the absence of specific research findings directly addressing the computational prediction of this compound's biosynthetic mechanism, detailed research findings or data tables for this particular aspect cannot be provided. Further research employing computational modeling could offer valuable insights into the complex biosynthetic routes of this compound.

Chemical Synthesis Strategies for Baogongteng C and Analogues

Retrosynthetic Analysis of the Baogongteng C Molecular Framework

Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving the deconstruction of a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. For tropane (B1204802) alkaloids like this compound, retrosynthetic strategies often aim to efficiently construct the characteristic 8-azabicyclo[3.2.1]octane core.

A common retrosynthetic approach for tropane alkaloids involves disconnecting the bicyclic system to reveal acyclic or monocyclic precursors that can be cyclized. For instance, a strategy for (-)-Bao Gong Teng A, a closely related compound, has identified an intramolecular reductive coupling of an N,O-acetal with an aldehyde as a key step in constructing the tropane skeleton core.ac.uk. Alternatively, the tropane framework can be envisioned as arising from a 1,3-dipolar cycloaddition reaction. In the synthesis of (-)-Bao Gong Teng A, a disconnection strategy utilizing an Evans chiral auxiliary-controlled 1,3-dipolar cycloaddition between a pyridinium (B92312) salt and an α,β-unsaturated carbonyl compound has been successfully employed, directly forming the tropane skeleton with high stereocontrol rsc.orgrsc.orgresearchgate.netnih.gov. These approaches highlight the importance of strategically forming the key C-C and C-N bonds that define the bicyclic structure.

Stereoselective and Enantioselective Methodologies for Tropane Alkaloid Synthesis

The synthesis of tropane alkaloids with defined stereochemistry is paramount for understanding their biological activity and for developing potential therapeutic agents. A variety of methodologies have been developed to achieve high levels of stereoselectivity and enantioselectivity.

Chiral Auxiliary-Based Synthetic Approaches

Chiral auxiliaries are covalently attached to a substrate to induce stereoselectivity in subsequent reactions, and are typically removed later in the synthesis. The use of chiral auxiliaries has proven highly effective in establishing the stereocenters present in tropane alkaloids.

The synthesis of (-)-Bao Gong Teng A prominently features the use of an Evans chiral auxiliary, specifically (R)-3-acryloyl-4-phenyloxazolidin-2-one, in a regio- and stereoselective 1,3-dipolar cycloaddition. This approach efficiently generates the tropane skeleton with high enantiomeric excess (ee > 98%) rsc.orgrsc.orgresearchgate.netnih.gov. Other studies on related homotropane alkaloids have also employed chiral auxiliaries, such as menthol (B31143) derivatives or enantiopure sulfinimines, to control stereochemistry during key cyclization or addition reactions beilstein-journals.orgtemple.edu. The general principle involves transforming an achiral substrate into a diastereomeric intermediate, which can then be resolved or carried through stereoselective transformations collectionscanada.gc.ca.

Organometallic Catalysis in Skeletal Construction

Organometallic catalysis offers powerful tools for constructing complex molecular architectures with high efficiency and stereocontrol. Transition metal catalysts can facilitate a range of transformations, including cycloadditions and cross-coupling reactions, essential for building the tropane scaffold.

Rhodium-catalyzed asymmetric Suzuki–Miyaura-type cross-coupling reactions have been utilized for the synthesis of nortropane derivatives, demonstrating high enantioselectivity and diastereoselectivity in the formation of C-C bonds nih.govacs.org. These methods can lead to enantiopure intermediates that are crucial for the synthesis of biologically active tropane-based pharmaceuticals. For the synthesis of (-)-Bao Gong Teng A, a molybdenum-mediated [5+2] cycloaddition has been employed, showcasing the utility of organometallic catalysts in constructing the tropane core acs.org. Furthermore, photoredox catalysis, often mediated by iridium or ruthenium complexes, has emerged as a mild and efficient method for constructing tropane and homotropane skeletons through radical annulation processes dntb.gov.uachemrxiv.org.

Intramolecular Cycloaddition and Cross-Coupling Reactions

Intramolecular reactions, where reactive centers are tethered within the same molecule, often lead to more efficient and stereoselective cyclizations compared to intermolecular counterparts.

Intramolecular cycloadditions are frequently employed in tropane alkaloid synthesis. For example, 1,3-dipolar cycloadditions, as seen in the Evans auxiliary-mediated synthesis of Baogongteng A, are highly effective for constructing the bicyclic system rsc.orgrsc.orgresearchgate.netnih.gov. Intramolecular [4+3] cycloadditions of pyrroles with oxyallyl cations have been used to access polycyclic tropane frameworks chemistryviews.orgcore.ac.uk. Similarly, intramolecular nitrone-olefin cycloadditions have been instrumental in the synthesis of compounds like cocaine temple.edud-nb.info. Beyond cycloadditions, intramolecular Mannich reactions have also been successfully applied to construct homotropane skeletons beilstein-journals.org. Cross-coupling reactions, such as the Suzuki–Miyaura coupling, also play a role, enabling the formation of carbon-carbon bonds in the construction or functionalization of the tropane core nih.govacs.org.

Total Synthesis of this compound: Current Challenges and Future Directions

Current synthetic routes to compounds like (-)-Bao Gong Teng A have demonstrated remarkable conciseness, with some achieving the target in as few as eleven steps, representing the shortest asymmetric syntheses reported to date rsc.org. However, the low natural abundance of these compounds necessitates the development of more scalable and practical synthetic routes to support further pharmacological and clinical investigations rsc.org. Future directions in the total synthesis of this compound will likely focus on:

Developing more efficient catalytic systems: Exploring novel organocatalytic or metal-catalyzed reactions to improve stereoselectivity and reduce the number of synthetic steps.

Exploring novel disconnection strategies: Investigating alternative retrosynthetic pathways that might offer greater efficiency or access to a wider range of derivatives.

C-H functionalization: Utilizing modern C-H activation methodologies to directly functionalize the tropane core, potentially shortening synthetic routes and increasing molecular diversity.

Semisynthesis of this compound Derivatives from Precursors or Related Natural Products

Semisynthesis offers an alternative approach to accessing complex natural products and their derivatives, leveraging readily available natural precursors or related compounds. This strategy typically involves modifying a core structure obtained from natural sources through chemical transformations.

While specific examples of semisynthesis for this compound derivatives from closely related natural products are not extensively detailed in the provided literature, the general principles are well-established in natural product chemistry. For example, electrochemical N-demethylation of tropane alkaloids can yield nortropane derivatives, which serve as key intermediates for the semi-synthesis of important pharmaceuticals rsc.org. In other natural product classes, such as paclitaxel, semisynthesis from abundant precursors like 10-deacetylbaccatin III is a crucial strategy for ensuring supply nih.govresearchgate.net. Applying such principles to this compound would involve identifying more abundant tropane alkaloids or their biosynthetic precursors that could be chemically modified to yield this compound or its analogues. This might include functional group interconversions, selective oxidation or reduction, or the introduction of specific substituents onto a pre-formed tropane skeleton.

Investigation of the Mechanism of Action of Baogongteng C

Cellular and Subcellular Target Identification of Baogongteng C.

Identifying the specific cellular and subcellular components that this compound interacts with is fundamental to understanding its biological effects.

Baogongteng A and this compound have been identified as cholinergic substances, indicating their involvement in neurotransmission mediated by acetylcholine (B1216132). biocrick.commsconsult.dk Baogongteng A, in particular, has been recognized as a natural tropane (B1204802) alkaloid that acts as an agonist for muscarinic acetylcholine receptors (mAChRs). rsc.org This interaction with mAChRs is believed to be responsible for its observed physiological effects, such as hypotensive action, reduction of intraocular pressure, and induction of miosis. rsc.orgclockss.org Studies on analogs of Baogongteng A have also revealed that specific enantiomers (6S) exhibit enhanced muscarinic activity and greater affinity for these receptors, suggesting a stereochemical dependence in its receptor binding. biocrick.comchemfaces.com

Table 1: Ligand-Receptor Interactions of Baogongteng Compounds

| Compound(s) | Target Receptor(s) | Binding Activity | Notes |

| Baogongteng A | Muscarinic Acetylcholine Receptors | Agonist | First natural tropane alkaloid recognized as an agonist. |

| Baogongteng A | Muscarinic Acetylcholine Receptors | Agonist | 6S enantiomers of analogs show higher affinity and activity. |

| Baogongteng A & C | Muscarinic Acetylcholine Receptors | Cholinergic | Identified as cholinergic substances. |

While specific high-throughput screening (HTS) studies directly detailing this compound's molecular target engagement were not extensively found in the provided literature, HTS methodologies are crucial in modern drug discovery. HTS allows for the rapid assessment of large compound libraries or the identification of novel molecular targets by testing numerous candidates simultaneously, often utilizing biochemical or cell-based assays. sci-hub.senuvisan.comresearchgate.net These techniques are instrumental in pinpointing direct interactions between a compound and its intended biological targets, providing a foundation for further mechanistic studies.

Elucidation of Downstream Signal Transduction Pathways Modulated by this compound.

Direct studies precisely detailing the downstream signal transduction pathways modulated by this compound are not extensively documented in the available research. However, given its established cholinergic activity and role as a muscarinic receptor agonist, it is inferred that Baogongteng A likely engages signaling cascades associated with these receptors. rsc.orgclockss.org Such pathways typically involve G-protein coupled receptors (GPCRs) and can lead to the activation of intracellular second messenger systems, including those involving cyclic AMP (cAMP) or intracellular calcium levels. pup.ac.innumberanalytics.comnih.govnih.gov Furthermore, network pharmacology analyses conducted on Porana sinensis, a plant containing Baogongteng A and C, in the context of inflammatory diseases, have predicted the involvement of pathways such as PI3K-AKT, TNF, and NF-κB. plos.orgresearchgate.netnih.gov These pathways are critical regulators of cellular signaling, inflammation, and cell survival.

Structure Activity Relationship Sar Studies on Baogongteng C and Its Derivatives

Rational Design and Chemical Synthesis of Baogongteng C Analogs for SAR Exploration

The rational design of this compound analogs for SAR exploration typically involves understanding the core tropane (B1204802) alkaloid structure and systematically modifying its key features. Baogongteng A, characterized by its bicyclic tropane core, a hydroxyl group at the C-2 position, and an acetate (B1210297) ester at C-6, presents four defined stereocenters . SAR studies aim to elucidate how alterations to these structural elements influence biological activity, particularly concerning muscarinic receptor interactions chemfaces.combiocrick.com.

Systematic Modification of Key Functional Groups and Stereocenters

SAR studies have highlighted the critical role of stereochemistry in the muscarinic activity of Baogongteng A analogs. Functional studies on various analogs of Baogongteng A have indicated that the (6S) configuration is significantly more beneficial for binding to muscarinic receptors compared to the (6R) configuration chemfaces.combiocrick.comresearchgate.net. For instance, (6S) enantiomers of certain Baogongteng A analogs (e.g., compounds 2, 3, and 4) exhibited pronounced muscarinic activity, whereas their (6R) counterparts displayed minimal activity chemfaces.combiocrick.comresearchgate.net. This suggests that precise control over stereocenters, particularly at the C-6 position, is crucial for optimizing the interaction with target receptors. Modifications of functional groups, such as the hydroxyl and acetate ester moieties, and variations in the tropane core itself, are key strategies employed to map these SAR trends.

Table 1: Impact of Stereochemistry on Muscarinic Activity of Baogongteng A Analogs

| Analog (Example) | Stereochemistry at C-6 | Muscarinic Activity | Affinity (Relative) | Reference |

| Compound 2 | 6S | Obvious | Greatly larger | chemfaces.combiocrick.comresearchgate.net |

| Compound 2 | 6R | Little | Significantly lower | chemfaces.combiocrick.comresearchgate.net |

| Compound 3 | 6S | Obvious | Greatly larger | chemfaces.combiocrick.comresearchgate.net |

| Compound 3 | 6R | Little | Significantly lower | chemfaces.combiocrick.comresearchgate.net |

| Compound 4 | 6S | Obvious | Greatly larger | chemfaces.combiocrick.comresearchgate.net |

| Compound 4 | 6R | Little | Significantly lower | chemfaces.combiocrick.comresearchgate.net |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacements are established medicinal chemistry techniques used to discover novel chemical entities with improved properties or to explore new chemical space while retaining biological activity uniroma1.itnih.govresearchgate.netu-strasbg.fr. While specific applications of these techniques directly to this compound are not detailed in the provided literature, the principles are broadly applicable. For instance, the 4-hydroxy-1,2,3-triazole system has been explored as a bioisostere for carboxylic acid groups and as a scaffold for hopping in other drug design contexts rsc.org. In the context of tropane alkaloids like Baogongteng, these strategies could involve modifying the core bicyclic structure or replacing key functional groups with bioisosteres to modulate receptor binding, pharmacokinetic properties, or patentability.

Computational Approaches in this compound SAR Analysis

Computational methods play a vital role in deciphering SAR, enabling the prediction of how structural modifications influence activity and guiding the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies, particularly Comparative Molecular Field Analysis (CoMFA), have been employed to investigate the SAR of Baogongteng A analogs chemfaces.comresearchgate.net. CoMFA models analyze the relationship between the three-dimensional structure of molecules and their biological activity by mapping steric and electronic fields researchgate.netnih.gov. In studies involving derivatives of Baogongteng A, CoMFA models have been developed to predict muscarinic agonist activity. For example, a CoMFA model generated for a series of Baogongteng A derivatives yielded a cross-validated correlation coefficient (q²) of 0.613 and a conventional correlation coefficient (r²) of 0.965, indicating a robust predictive capability for understanding structure-activity relationships researchgate.net.

Table 2: CoMFA Model Statistics for Baogongteng A Analogs

| QSAR Model Type | Cross-Validated Correlation Coefficient (q²) | Conventional Correlation Coefficient (r²) | Reference |

| CoMFA | 0.613 | 0.965 | researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to its target protein at an atomic level mdpi.comopenaccessjournals.comnih.gov. While specific molecular docking studies for this compound or its direct analogs are not explicitly detailed in the provided search results, the known muscarinic activity of Baogongteng A suggests that docking simulations against muscarinic receptors would be a valuable approach. Such studies could elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between Baogongteng analogs and the receptor binding site, thereby guiding the design of more potent and selective compounds. Previous computational SAR studies on Baogongteng A analogs have been mentioned, which could potentially include docking or dynamics simulations researchgate.net.

Pharmacophore Modeling and Ligand-Based Drug Design for this compound Scaffold

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups necessary for biological activity ijrpr.comresearchgate.netresearchgate.net. For Baogongteng A, which acts as a muscarinic agonist chemfaces.com, pharmacophore models could be developed based on known muscarinic ligands or experimental data from Baogongteng A analogs. These models can serve as templates for virtual screening to identify new compounds with similar activity profiles or to guide the design of novel ligands with improved properties. Ligand-based drug design, often employing pharmacophore models, allows for the exploration of chemical space around a known active molecule, facilitating the discovery of compounds with diverse scaffolds that retain the desired biological interactions.

Compound List

Baogongteng A

this compound

Quantitative and Qualitative Analytical Methods for Baogongteng C

Development and Validation of Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating and quantifying Baogongteng C from complex mixtures, ensuring its purity and concentration are accurately determined. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like many alkaloids. unirioja.es A reverse-phase HPLC (RP-HPLC) method is typically developed for the separation and quantification of tropane (B1204802) alkaloids. scirp.org The development of a robust HPLC method involves the systematic optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time.

Key aspects of HPLC method development for this compound would include:

Column Selection : A C18 column is a common choice for the separation of moderately polar compounds like tropane alkaloids, providing excellent separation efficiency and peak symmetry. scirp.orgmdpi.com

Mobile Phase Composition : A gradient elution using a mixture of an aqueous phase (often containing a pH modifier like formic or acetic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is frequently employed. scirp.orgmdpi.com

Detection : A Diode Array Detector (DAD) or a UV detector is commonly used, set at a wavelength where this compound exhibits maximum absorbance. scirp.org

Method validation is a critical step to ensure the reliability of the analytical data. nih.gov This process involves assessing several performance characteristics as defined by international guidelines. For a quantitative HPLC method, these would include:

Linearity : Establishing a linear relationship between the detector response and the concentration of the analyte over a specific range. scirp.org

Precision : Assessing the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and is evaluated at both intra-day and inter-day levels. scirp.org

Accuracy : Determining the closeness of the measured value to the true value, often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. scirp.org

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. scirp.org

Limits of Detection (LOD) and Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While many alkaloids, including likely this compound, are not sufficiently volatile for direct GC analysis, they can be analyzed after a derivatization step. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability.

The development of a GC method for this compound would involve:

Derivatization : A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the molecule.

Column Selection : A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used. nih.gov

Temperature Programming : A temperature gradient is employed to ensure the efficient separation of the derivatized analyte from other components in the sample. researchgate.net

Detection : A Flame Ionization Detector (FID) provides a robust and linear response for quantitative analysis. For qualitative analysis and confirmation of identity, a Mass Spectrometer (MS) is the detector of choice. nih.gov

Table 2: Representative GC Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Spectrometric Techniques for Quantitative Analysis

Spectrometric techniques are widely used for the quantitative analysis of chemical compounds and are based on the interaction of electromagnetic radiation with the analyte.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. nih.gov For the quantification of total alkaloids, a common approach involves the formation of a colored complex with a reagent, which can then be measured. phytojournal.comthaiscience.info

A widely used method is the bromocresol green (BCG) method. nih.govphytojournal.comthaiscience.info The principle of this method is that the alkaloid reacts with BCG at a specific pH to form a yellow-colored complex. phytojournal.comthaiscience.info This complex is then extracted into an organic solvent, and the absorbance is measured at the wavelength of maximum absorption (λmax). phytojournal.com The concentration of the alkaloid is then determined by comparing the absorbance to a calibration curve prepared with a standard alkaloid, such as atropine. nih.govphytojournal.com

Table 3: Summary of UV-Vis Spectrophotometric Method for Total Alkaloid Determination

| Parameter | Description |

|---|---|

| Principle | Formation of a colored complex between the alkaloid and a dye. |

| Reagent | Bromocresol Green (BCG). nih.govphytojournal.comthaiscience.info |

| pH | An acidic pH (e.g., 4.7) is required for complex formation. phytojournal.comthaiscience.info |

| Extraction Solvent | Chloroform. phytojournal.comthaiscience.info |

| λmax | The wavelength of maximum absorbance, typically around 470 nm for the alkaloid-BCG complex. nih.gov |

| Quantification | Based on a calibration curve of a standard alkaloid like atropine. nih.govphytojournal.com |

Quantitative Mass Spectrometry (GC-MS/LC-MS) for Trace Analysis

Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or LC, is a highly sensitive and selective method for the quantitative analysis of compounds at trace levels. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of tropane alkaloids in various matrices. nih.govnih.govsigmaaldrich.com The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. mdpi.com This reduces interferences from the matrix and other compounds, leading to very low detection and quantification limits. nih.gov

Key considerations for developing a quantitative LC-MS/MS method include:

Ionization : Electrospray Ionization (ESI) in the positive mode is typically used for tropane alkaloids. nih.govsigmaaldrich.com

Precursor and Product Ions : The selection of appropriate precursor and product ions is crucial for the selectivity and sensitivity of the method. These are determined by infusing a standard solution of the analyte into the mass spectrometer.

Internal Standard : The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.

Table 4: Representative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | Specific to the molecular weight of this compound |

| Product Ion(s) | Specific fragment(s) of this compound |

| Collision Energy | Optimized for the fragmentation of the precursor ion |

| Dwell Time | Set to ensure sufficient data points across the chromatographic peak |

Bioanalytical Method Development for this compound in Complex Biological Matrices

The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolic studies. researchgate.net Bioanalytical methods must be highly selective and sensitive to measure the low concentrations of the drug and its metabolites that are often present in these complex samples. europa.eu LC-MS/MS is the technique of choice for this purpose due to its superior sensitivity and specificity. nih.govnih.gov

The development of a bioanalytical method involves several key stages:

Sample Preparation : This is a critical step to remove proteins and other interfering components from the biological matrix. Common techniques include:

Protein Precipitation (PPT) : A simple and fast method where an organic solvent is added to precipitate proteins.

Liquid-Liquid Extraction (LLE) : The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE) : The analyte is selectively adsorbed onto a solid support, washed to remove interferences, and then eluted with a suitable solvent. researchgate.net

Chromatography and Mass Spectrometry : The conditions are optimized to achieve a short run time while ensuring that the analyte is well-separated from any endogenous interferences.

Method Validation : A comprehensive validation is required to ensure the reliability of the method. According to regulatory guidelines, this includes the assessment of: europa.eu

Selectivity and Specificity : The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

Accuracy and Precision : Evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ). europa.eu

Calibration Curve : The relationship between instrument response and concentration.

Recovery : The efficiency of the extraction procedure.

Matrix Effect : The influence of the biological matrix on the ionization of the analyte. europa.eu

Stability : The stability of the analyte in the biological matrix under various storage and processing conditions.

Table 5: Summary of a Bioanalytical Method Validation for this compound in Human Plasma

| Validation Parameter | Acceptance Criteria (Typical) |

|---|---|

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). europa.eu |

| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ). europa.eu |

| Recovery | Consistent, precise, and reproducible. |

| Matrix Effect | The CV of the response ratios should be ≤ 15%. europa.eu |

| Stability | Analyte concentration should be within ±15% of the nominal concentration under tested conditions. |

Sample Preparation Strategies for Biological Samples

The accurate analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates necessitates robust sample preparation to remove interfering substances and concentrate the analyte of interest. The complexity of these matrices requires multi-step procedures to ensure the reliability of subsequent analytical measurements.

A common and effective approach for the extraction of tropane alkaloids from biological samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.gov This technique involves an initial liquid-liquid extraction with an organic solvent, typically acetonitrile, followed by a dispersive solid-phase extraction (dSPE) step for cleanup. The dSPE step utilizes a combination of sorbents to remove specific matrix components. For instance, primary secondary amine (PSA) is used to remove fatty acids and organic acids, C18 can be employed to remove non-polar interferences, and magnesium sulfate (B86663) is used to remove excess water.

While specific protocols for this compound are not detailed in the available literature, a general workflow for a tropane alkaloid like this compound in a biological sample can be conceptualized as follows:

Homogenization: The biological sample (e.g., tissue) is homogenized to ensure uniformity.

Extraction: An extraction solvent, such as acetonitrile, is added to the homogenized sample, followed by vigorous shaking or vortexing to facilitate the transfer of the analyte into the organic phase.

Salting Out: Salts, such as magnesium sulfate and sodium chloride, are added to induce phase separation between the aqueous and organic layers.

Centrifugation: The sample is centrifuged to pellet solid debris and separate the two liquid phases.

Dispersive Solid-Phase Extraction (dSPE): An aliquot of the supernatant (organic phase) is transferred to a tube containing a mixture of dSPE sorbents. The tube is then vortexed and centrifuged.

Final Extract: The resulting supernatant is collected, and the solvent may be evaporated and the residue reconstituted in a solvent compatible with the analytical instrument.

The choice of sorbents and solvents would need to be optimized specifically for this compound to achieve the best recovery and matrix effect reduction.

Validation of Assays for Reproducibility and Accuracy

Assay validation is a critical step to ensure that an analytical method is reliable, reproducible, and accurate for its intended purpose. The validation of an assay for this compound would involve assessing several key parameters, as guided by international standards.

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For the quantification of this compound, a calibration curve would be constructed by analyzing a series of standards at different concentrations. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For tropane alkaloids, repeatability (intra-day precision) and intermediate precision (inter-day precision) are typically evaluated, with acceptance criteria for RSD often set below 15-20%. nih.govacs.org

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. For tropane alkaloids, recovery values are generally expected to be within the range of 70-120%. acs.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A summary of typical validation parameters for tropane alkaloid analysis is presented in the table below.

| Validation Parameter | Typical Acceptance Criteria for Tropane Alkaloids |

| Linearity (Coefficient of Determination, r²) | > 0.99 |

| Precision (Relative Standard Deviation, RSD) | < 15-20% |

| Accuracy (Recovery) | 70-120% |

| Limit of Quantification (LOQ) | Dependent on regulatory requirements and analytical sensitivity |

Advanced Analytical Methodologies for Compound Profiling

Advanced analytical techniques are essential for the comprehensive profiling of this compound and other related compounds in complex mixtures, such as plant extracts. These methods provide high resolution and sensitivity, enabling the identification and quantification of multiple analytes simultaneously.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful and widely used technique for the analysis of tropane alkaloids. HPLC separates the compounds in a mixture based on their physicochemical properties, and the mass spectrometer provides detection and structural information. Tandem mass spectrometry (MS/MS) is particularly useful for its high selectivity and sensitivity, allowing for the development of robust quantitative methods. For instance, an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been successfully developed and validated for the determination of other tropane alkaloids in various matrices. nih.govacs.org Such a method would be highly applicable to this compound.

Ultra-High Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UHPLC-ToF-MS): This high-resolution mass spectrometry technique is invaluable for the identification of unknown compounds and for comprehensive compound profiling. ToF-MS provides accurate mass measurements, which can be used to determine the elemental composition of a molecule, aiding in its identification. This would be particularly useful for characterizing the complete alkaloid profile of Erycibe obtusifolia Benth and identifying novel or unexpected derivatives of this compound. nih.gov

The application of these advanced methodologies would enable a detailed understanding of the chemical profile of plant extracts containing this compound and facilitate the development of high-quality analytical methods for its quantification in various sample types.

Future Research Directions and Emerging Areas for Baogongteng C

Integrative Omics Approaches to Uncover Comprehensive Biological Impact

To move beyond single-target-based analysis, future research on Baogongteng C should employ integrative omics approaches. rsc.org These technologies allow for a holistic view of the molecular changes induced by the compound within a biological system. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a detailed map of the pathways modulated by this compound. nih.govnih.gov

Genomics can identify genetic predispositions that may influence an individual's response to the compound.

Transcriptomics , through techniques like RNA-sequencing, can reveal changes in gene expression, highlighting the primary cellular processes affected.

Proteomics can quantify alterations in protein levels and post-translational modifications, offering insights into the functional consequences of the observed transcriptomic changes.

Metabolomics provides a snapshot of the small-molecule metabolites, reflecting the ultimate phenotypic response of the cell to this compound.

Integrating these data layers can reveal previously unknown mechanisms of action and identify novel biomarkers for the compound's effects. rsc.org This system-wide perspective is crucial for understanding both the intended therapeutic actions and any potential off-target effects.

Table 1: Hypothetical Integrative Omics Data for this compound Research

| Omics Layer | Potential Data Generated | Biological Insight |

|---|---|---|

| Genomics | Single Nucleotide Polymorphisms (SNPs) in target pathway genes | Identify patient populations most likely to respond to this compound |

| Transcriptomics | Upregulation of apoptosis-related genes (e.g., CASP3, BAX) | Suggests a pro-apoptotic mechanism of action |

| Proteomics | Decreased expression of inflammatory cytokines (e.g., TNF-α, IL-6) | Indicates potential anti-inflammatory activity |

| Metabolomics | Alterations in cellular energy metabolism pathways (e.g., glycolysis, TCA cycle) | Reveals impact on fundamental cellular processes |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming natural product research by accelerating the discovery and development process. nih.govfnasjournals.com For this compound, these computational tools can be applied in several key areas. ML models can be trained on large datasets of chemical structures and their known biological activities to predict the potential protein targets of this compound. sciengine.com This in silico screening can prioritize experimental validation, saving significant time and resources.

Furthermore, AI can facilitate the analysis of complex datasets generated from omics studies, identifying subtle patterns and correlations that may be missed by traditional statistical methods. biomedicinej.com Generative AI models could also be employed to design novel derivatives of this compound with potentially improved efficacy or pharmacokinetic properties. The integration of AI promises to streamline the entire research pipeline, from hypothesis generation to lead optimization. fnasjournals.comresearchgate.net

| Research Phase | AI/ML Application | Expected Outcome |

|---|---|---|

| Target Identification | Deep learning models for target prediction | A ranked list of probable protein targets for this compound |

| High-Throughput Screening | ML algorithms to analyze screening data | Identification of hit compounds and structure-activity relationships |

| Mechanism of Action | AI-powered analysis of omics data | Uncovering complex biological networks modulated by the compound |

| Lead Optimization | Generative models for de novo drug design | Design of novel this compound analogs with enhanced properties |

Green Chemistry Principles in this compound Extraction and Synthesis

Sustainability is a critical consideration in modern chemical research. Applying the principles of green chemistry to the extraction and synthesis of this compound can significantly reduce the environmental impact. unibo.it Future research should focus on developing and optimizing green extraction techniques, such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) using carbon dioxide. mdpi.comresearchgate.netrsc.org These methods often require less solvent and energy compared to conventional techniques. mdpi.com

The use of green solvents, which are biodegradable, non-toxic, and derived from renewable resources, should be prioritized. nih.gov For the chemical synthesis of this compound and its analogs, strategies that minimize waste, use safer reagents, and improve energy efficiency are essential. Adopting these green chemistry principles will not only make the production of this compound more environmentally friendly but also potentially more cost-effective. wisdomlib.org

Table 3: Comparison of Extraction Methods for this compound